(S)-6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-3-amine
Description
(S)-6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-3-amine is a pyridine derivative characterized by a chiral dioxolane-methoxy substituent at the 6-position and an amino group at the 3-position of the pyridine ring. Its molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol. The compound is synthesized via multi-step reactions involving dioxolane derivatives and pyridine precursors under solvents like dimethylformamide (DMF) or acetonitrile, followed by purification via column chromatography . The (S)-configuration of the dioxolane moiety confers stereochemical specificity, which may enhance interactions with chiral biological targets, making it a candidate for drug development .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O3/c1-11(2)15-7-9(16-11)6-14-10-4-3-8(12)5-13-10/h3-5,9H,6-7,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
YJEIOZOLUZIHPX-VIFPVBQESA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)COC2=NC=C(C=C2)N)C |
Canonical SMILES |
CC1(OCC(O1)COC2=NC=C(C=C2)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its dioxolane-methoxy group , a five-membered cyclic ether with two methyl substituents. Below is a comparison with analogs featuring alternative substituents:
Table 1: Structural Comparison of Pyridin-3-amine Derivatives
Key Differences:
- The dioxolane group in the target compound introduces ring strain (five-membered vs.
- Fluorinated analogs (e.g., trifluoroethoxy) exhibit lower basicity but higher lipophilicity, impacting membrane permeability .
Physicochemical Properties
| Property | Target Compound | 6-(Trifluoroethoxy)pyridin-3-amine | 6-[(pyridin-2-yl)methoxy]pyridin-3-amine |
|---|---|---|---|
| LogP (Calculated) | 1.2 | 2.1 | 1.8 |
| Water Solubility (mg/mL) | 12.5 | 5.3 | 8.7 |
| pKa (Amino Group) | 4.9 | 3.8 | 5.2 |
Insights :
- The dioxolane-methoxy group balances lipophilicity and solubility, making the target compound more drug-like than highly fluorinated analogs .
- Aromatic substituents (e.g., pyridinyl-methoxy) increase molecular weight but improve stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
